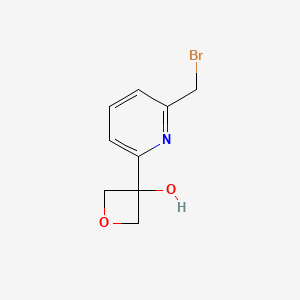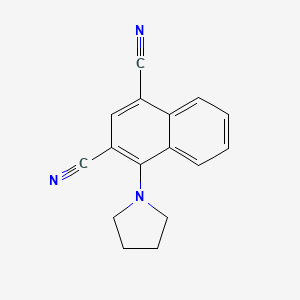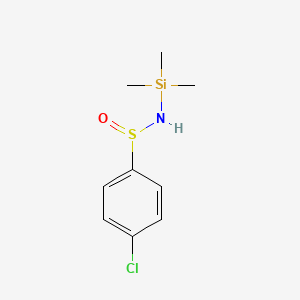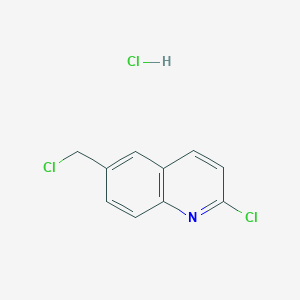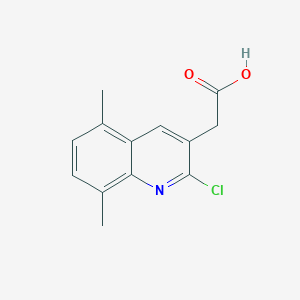![molecular formula C12H8BF3O2 B11866009 (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)
(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative characterized by the presence of three fluorine atoms on the biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 3,4,5-trifluorophenylboronic acid with various biphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, 3,4,5-trifluorophenylboronic acid can be coupled with 1-chloro-2-nitrobenzene in the presence of a palladium catalyst, such as Ms-Pd, and a base like potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction is carried out at 40°C for 10 hours, yielding the desired product with high purity and yield .
Industrial Production Methods
Industrial production of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.
Major Products
Biphenyl Derivatives: Formed through cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with a halogenated aromatic compound. This process results in the formation of a new carbon-carbon bond, with the release of the palladium catalyst for further catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluorobenzeneboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3’,4’,5’-Trifluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its trifluoromethyl-substituted biphenyl structure, which imparts distinct electronic and steric properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C12H8BF3O2 |
|---|---|
Poids moléculaire |
252.00 g/mol |
Nom IUPAC |
[4-(3,4,5-trifluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H8BF3O2/c14-10-5-8(6-11(15)12(10)16)7-1-3-9(4-2-7)13(17)18/h1-6,17-18H |
Clé InChI |
QNKWKAIQMGHHKR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)
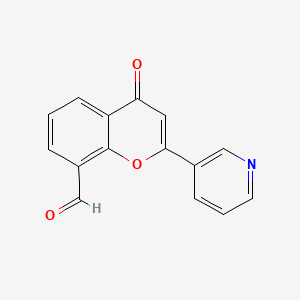
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)
